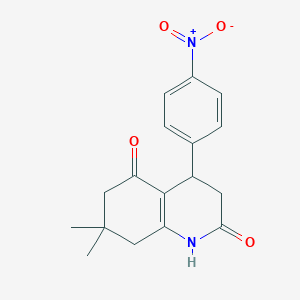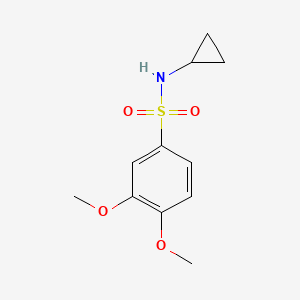![molecular formula C13H18ClN3O2 B5013267 N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5013267.png)
N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea, commonly known as CP-544, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea-based compounds and has been shown to possess potent anti-tumor and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of CP-544 is not fully understood. However, it has been suggested that CP-544 exerts its anti-tumor activity by inhibiting the activity of protein kinase C (PKC), an enzyme that plays a critical role in cell proliferation and survival. CP-544 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, CP-544 has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), thereby reducing inflammation.
Biochemical and Physiological Effects:
CP-544 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. In addition, CP-544 has been shown to inhibit the activity of PKC, a key enzyme involved in cell proliferation and survival.
Advantages and Limitations for Lab Experiments
CP-544 has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale. In addition, CP-544 has been extensively studied for its potential therapeutic applications and has been shown to possess potent anti-tumor and anti-inflammatory properties. However, there are also some limitations to using CP-544 in lab experiments. For example, the exact mechanism of action of CP-544 is not fully understood, and further research is needed to elucidate its effects on various cell types and tissues.
Future Directions
There are several future directions for research on CP-544. One area of research is to further elucidate the mechanism of action of CP-544 and its effects on various cell types and tissues. In addition, further studies are needed to investigate the potential therapeutic applications of CP-544 in various diseases, including cancer and inflammatory diseases. Another area of research is to develop more potent and selective PKC inhibitors based on the structure of CP-544. Overall, CP-544 has great potential as a therapeutic agent, and further research is needed to fully realize its clinical applications.
Synthesis Methods
CP-544 can be synthesized by reacting 3-chloroaniline with 2-(4-morpholinyl)ethylamine in the presence of a carbonyl diimidazole (CDI) catalyst. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and urea to obtain the final product. The synthesis method is relatively simple and can be performed on a large scale.
Scientific Research Applications
CP-544 has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, CP-544 has been shown to possess anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-morpholin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c14-11-2-1-3-12(10-11)16-13(18)15-4-5-17-6-8-19-9-7-17/h1-3,10H,4-9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPIRHJWDADMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809169 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}ethyl)benzenesulfonamide](/img/structure/B5013188.png)
![2-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5013197.png)
![2-{4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinyl}pyrazine](/img/structure/B5013208.png)
![(3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5013218.png)
![1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5013225.png)
![N-[(5-bromo-2-furyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5013236.png)

![2-[{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5013244.png)
![allyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5013249.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5013250.png)

![2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1,3-propanediol](/img/structure/B5013261.png)
![N,N-bis[(4-methoxy-1-naphthyl)methyl]-2-phenylethanamine](/img/structure/B5013264.png)
